1-(1H-benzimidazol-2-yl)-2-chloroethanone
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Overview
Description
1-(1H-benzimidazol-2-yl)-2-chloroethanone is a compound belonging to the benzimidazole family, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Mechanism of Action
Target of Action
Benzimidazole derivatives, which this compound is a part of, have been reported to exhibit diverse pharmacological activities . They have shown antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific targets would depend on the particular activity being exhibited.
Mode of Action
Benzimidazole derivatives have been found to bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes . This mechanism is particularly relevant to the anticancer activity of benzimidazole derivatives .
Biochemical Pathways
Benzimidazole derivatives have been found to induce oxidative stress in parasitic infections . They also have antioxidant properties, reacting with various free radicals through several possible reaction pathways – HAT in nonpolar medium, SPLET in polar medium, and RAF in both media .
Pharmacokinetics
It is known that after repeated administration, the detoxification and elimination of benzimidazole and its metabolites occur more rapidly in rats than in mice .
Result of Action
Benzimidazole derivatives have been found to have a broad-spectrum of pharmacological properties . For instance, they have shown anticancer activity against HEPG2 (human liver carcinoma cell line) and PC12 (pheochromocytoma of the rat adrenal medulla) cells .
Action Environment
It is known that benzimidazole derivatives have shown effectiveness in various environments, including in the treatment of parasitic infections .
Biochemical Analysis
Cellular Effects
Some studies have shown that benzimidazole derivatives can have antiparasitic and antioxidant activity . These compounds were found to be more active than the clinically used anthelmintic drugs albendazole and ivermectin
Molecular Mechanism
It’s known that benzimidazole derivatives can react with various free radicals
Preparation Methods
The synthesis of 1-(1H-benzimidazol-2-yl)-2-chloroethanone typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by chlorination. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction . Industrial production methods may involve more scalable processes, but the fundamental synthetic route remains similar.
Chemical Reactions Analysis
1-(1H-benzimidazol-2-yl)-2-chloroethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions: Typical reagents include bases, acids, and oxidizing or reducing agents.
Scientific Research Applications
1-(1H-benzimidazol-2-yl)-2-chloroethanone has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiparasitic activities.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
1-(1H-benzimidazol-2-yl)-2-chloroethanone can be compared with other benzimidazole derivatives, such as:
1H-benzimidazole-2-yl hydrazones: Known for their antiparasitic and antioxidant activities.
1-methyl-N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-amines: Exhibiting notable antimicrobial activity.
3-chloro-1-(1-methyl-1H-benzimidazol-2-yl)-(4′-substituted)-phenyl azetidin-2-one: Reported for antibacterial and cytotoxicity activity.
Properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)-2-chloroethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-5-8(13)9-11-6-3-1-2-4-7(6)12-9/h1-4H,5H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDLRXMKBSHPAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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